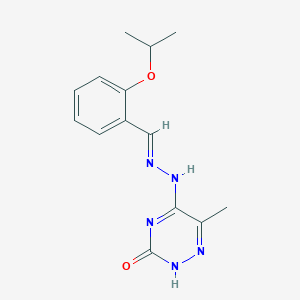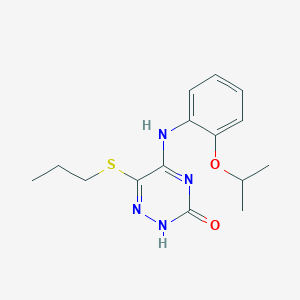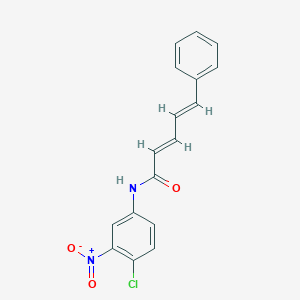![molecular formula C13H17N3O2 B254411 N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide, also known as BZPMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZPMA belongs to the class of benzimidazole derivatives and has been found to exhibit various biological activities.
Mécanisme D'action
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide exerts its biological activity by interacting with various cellular targets. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also modulates the expression of genes involved in neuroprotection and immune regulation.
Biochemical and Physiological Effects
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also reduces oxidative stress and inflammation in the brain by modulating the expression of certain genes. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide enhances the activity of immune cells by promoting the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide also exhibits a high degree of selectivity towards its cellular targets. However, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has certain limitations as well. It has low solubility in water, which can make it difficult to use in certain assays. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide. One potential application is in the development of novel cancer therapies. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to exhibit potent anti-cancer activity and could potentially be used in combination with other anti-cancer drugs. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to have neuroprotective effects and could potentially be used to prevent or slow down the progression of these diseases. Finally, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide could be further studied for its immunomodulatory effects and its potential use in the treatment of autoimmune diseases.
Méthodes De Synthèse
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide can be synthesized by the reaction of 2-methoxyacetyl chloride with 2-aminobenzimidazole in the presence of triethylamine. The resulting product is then reacted with 3-bromopropylamine to obtain N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide.
Applications De Recherche Scientifique
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. It has been found to exhibit anti-cancer activity by inducing cell death in cancer cells. N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide has been found to modulate the immune system by enhancing the activity of immune cells.
Propriétés
Nom du produit |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide |
|---|---|
Formule moléculaire |
C13H17N3O2 |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H17N3O2/c1-18-9-13(17)14-8-4-7-12-15-10-5-2-3-6-11(10)16-12/h2-3,5-6H,4,7-9H2,1H3,(H,14,17)(H,15,16) |
Clé InChI |
YVIMJCZNLWOYAB-UHFFFAOYSA-N |
SMILES |
COCC(=O)NCCCC1=NC2=CC=CC=C2N1 |
SMILES canonique |
COCC(=O)NCCCC1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)

![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)
![N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide](/img/structure/B254343.png)

![methyl 2-(1-(4-isopropylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254345.png)
![3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(prop-2-en-1-yl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254346.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B254349.png)
![2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)